o-Phthalaldehyde
Overview
Description
Ortho-phthalaldehyde, also known as benzene-1,2-dicarbaldehyde, is a chemical compound with the formula C₆H₄(CHO)₂. It is one of three isomers of benzene dicarbaldehyde, related to phthalic acid. This pale yellow solid is a building block in the synthesis of heterocyclic compounds and a reagent in the analysis of amino acids .
Mechanism of Action
Target of Action
OPA primarily targets bacteria, including the Gram-negative Pseudomonas fluorescens . It acts as a biocide, having multiple biochemical targets within these organisms .
Mode of Action
The mode of action of OPA involves a sequence of events. Initially, it binds to membrane receptors due to cross-linkage . This binding impairs the membrane functions, allowing the biocide to enter through the permeabilized membrane . Once inside the cell, OPA interacts with intracellular reactive molecules, such as RNA, compromising the growth cycle of the cells . At extreme concentrations, it can also interact with DNA .
Biochemical Pathways
OPA affects various biochemical pathways in bacteria. It significantly impacts respiratory activity and leads to a change in cell surface hydrophobicity . It also induces propidium iodide uptake, suggesting cytoplasmic membrane damage . No release of atp was detected .
Pharmacokinetics
It’s known that opa can react with glycine/n-acetylcysteine (nac) in a neutral medium (ph = 70) to form a highly fluorescent isoindole derivative . This reaction is used in an analytical approach for determining the concentration of OPA disinfection in healthcare institutes .
Result of Action
The result of OPA’s action is the inhibition of bacterial growth. It causes significant changes in bacterial physiology, including marked effects on culturability and respiratory activity . At higher concentrations, OPA can cause bacterial morphological changes, such as cellular elongation .
Action Environment
The action of OPA is influenced by environmental factors such as pH and the presence of other substances. At ph 9, bsa noticeably impairs the biocide action .
Biochemical Analysis
Biochemical Properties
o-Phthalaldehyde is used in a very sensitive fluorogenic reagent for assaying amines or sulfhydryls in solution, notably contained in proteins, peptides, and amino acids, by capillary electrophoresis and chromatography . It reacts specifically with primary amines above their isoelectric point Pi in the presence of thiols .
Cellular Effects
In cellular protein painting, this compound has been found to be the most reactive probe in the intracellular environment . It has been used to identify structural changes induced by allosteric drugs on target proteins and to profile conformation changes of the proteome occurring in cells during thermal denaturation .
Molecular Mechanism
The disinfecting mechanism of this compound is considered to be similar to glutaraldehyde which kills organisms by the binding of the aldehyde to the cellular wall . Despite this similarity, their molecular structures are different. Glutaraldehyde is a straight-chained hydrocarbon and this compound is a benzene ring-based structure .
Temporal Effects in Laboratory Settings
A new automated, generic analytical approach for determining the clinical disinfectant this compound has been reported . This method is based on the online reaction of the this compound with glycine/N-acetylcysteine (NAC) in a neutral medium (pH = 7.0) to form a highly fluorescent isoindole derivative .
Metabolic Pathways
This compound has been found to be a new metabolite for fenvalerate degradation
Preparation Methods
Ortho-phthalaldehyde can be synthesized through the hydrolysis of tetrabromo-o-xylene using potassium oxalate, followed by purification by steam distillation . Another method involves dissolving orththis compound in ethanol, stirring until completely dissolved, then adding deionized water, a coupling agent, and a complexing agent. The pH is adjusted to 7.0 using sodium dihydrogen phosphate and sodium hydrogen phosphate .
Chemical Reactions Analysis
Ortho-phthalaldehyde undergoes various chemical reactions, including:
Oxidation and Reduction: It forms both mono- and dihydrate in water, reacting with nucleophiles involving both carbonyl groups.
Substitution: It reacts with primary amines to form fluorescent derivatives, commonly used in amino acid analysis.
Condensation: It can react with amines and thiols to form stable products under physiological conditions.
Scientific Research Applications
Ortho-phthalaldehyde is widely used in scientific research due to its reactivity with primary amines:
Comparison with Similar Compounds
Ortho-phthalaldehyde is often compared to glutaraldehyde, another dialdehyde used for disinfection. While both compounds are effective against a wide range of microorganisms, orththis compound is less irritating and has a broader spectrum of activity . Other similar compounds include benzene-1,3-dicarbaldehyde and benzene-1,4-dicarbaldehyde, which differ in the positions of the aldehyde groups on the benzene ring .
Orththis compound stands out due to its high reactivity with primary amines and its effectiveness as a disinfectant, making it a valuable compound in various scientific and industrial applications.
Properties
IUPAC Name |
phthalaldehyde | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H6O2/c9-5-7-3-1-2-4-8(7)6-10/h1-6H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZWLUXSQADUDCSB-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C=O)C=O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
||
Record name | ORTHO-PHTHALALDEHYDE | |
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Related CAS |
25750-62-3 | |
Record name | 1,2-Benzenedicarboxaldehyde, homopolymer | |
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DSSTOX Substance ID |
DTXSID6032514 | |
Record name | 1,2-Benzenedicarboxaldehyde | |
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Molecular Weight |
134.13 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
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Physical Description |
Pale yellow or colorless solid; [Merck Index] Yellow powder or lumps; [Alfa Aesar MSDS], YELLOW SOLID IN VARIOUS FORMS WITH CHARACTERISTIC ODOUR. | |
Record name | o-Phthalaldehyde | |
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Record name | ORTHO-PHTHALALDEHYDE | |
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Boiling Point |
BP: 83 °C at 0.8 mm Hg | |
Record name | o-Phthalaldehyde | |
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Flash Point |
132 °C (270 °F) - closed cup, 132 °C c.c. | |
Record name | o-Phthalaldehyde | |
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Record name | ORTHO-PHTHALALDEHYDE | |
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Solubility |
In water, 5 g/100 mL at 20 °C, Very soluble in ethyl ether, ethanol, Solubility in water, g/100ml at 20 °C: 3.8 (soluble) | |
Record name | o-Phthalaldehyde | |
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Record name | ORTHO-PHTHALALDEHYDE | |
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Density |
Density (at 20 °C): 1.13 g/cm³ | |
Record name | ORTHO-PHTHALALDEHYDE | |
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Vapor Density |
Relative vapor density (air = 1): 4.6 | |
Record name | ORTHO-PHTHALALDEHYDE | |
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Vapor Pressure |
0.0052 [mmHg], 0.0052 mm Hg at 21 °C (0.69 Pa), Vapor pressure, Pa at 25 °C: 0.6 | |
Record name | o-Phthalaldehyde | |
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Record name | o-Phthalaldehyde | |
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Color/Form |
Long, pale yellow needles from petroleum ether (MP 56-56.5 °C). Also reported as colorless powder (MP: 54 °C), Yellow needles or crystals from ligroin | |
CAS No. |
643-79-8 | |
Record name | Phthalaldehyde | |
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Record name | ortho-Phthalaldehyde | |
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Record name | 1,2-Benzenedicarboxaldehyde | |
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Record name | Phthalaldehyde | |
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Record name | O-PHTHALALDEHYDE | |
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Record name | ORTHO-PHTHALALDEHYDE | |
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Melting Point |
55.8 °C | |
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Synthesis routes and methods I
Procedure details
Synthesis routes and methods II
Procedure details
Retrosynthesis Analysis
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Precursor scoring | Relevance Heuristic |
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Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: How does ortho-phthalaldehyde (OPA) exert its germicidal effect?
A1: While OPA effectively kills bacteria, fungi, and bacterial spores [, , ], its exact mechanism of action remains unclear. Research indicates that OPA does not disrupt the ultrastructure of microorganisms or damage DNA double strands []. It's possible that OPA targets essential proteins or enzymes vital for microbial survival.
Q2: Does OPA affect enzyme activity?
A2: Yes, OPA can inactivate various enzymes. Studies demonstrate its inhibitory effects on enzymes like zeta-crystallin, guanosine cyclic 3',5'-monophosphate-dependent protein kinase, octopine dehydrogenase, S1 nuclease, and lactate dehydrogenase [, , , , ]. The inactivation mechanism often involves the formation of isoindole derivatives by cross-linking proximal cysteine and lysine residues within the enzyme's active site [, , , ].
Q3: What is the molecular formula and weight of orththis compound?
A3: Orththis compound (OPA) has the molecular formula C8H6O2 and a molecular weight of 134.14 g/mol.
Q4: Is orththis compound compatible with common materials used in medical devices?
A4: Studies show that OPA exhibits good compatibility with stainless steel, carbon steel, aluminum, and tinplate []. This compatibility makes it suitable for use in disinfecting medical instruments, including endoscopes.
Q5: Can OPA be polymerized, and what are the properties of the resulting polymer?
A5: Uniquely among aromatic aldehydes, orththis compound can be polymerized through chain-growth polymerization to form poly(phthalaldehyde) (PPA) [, , ]. PPA is a promising material due to its ability to depolymerize rapidly in the presence of an acid, making it suitable for applications requiring transient materials [, , , ].
Q6: Are there any applications of OPA in organic synthesis?
A6: Yes, OPA is utilized in organic synthesis. For instance, it acts as a cross-linking agent to modify coal tar pitch, aiming to reduce toxic polycyclic aromatic hydrocarbon (PAH) content []. OPA also plays a role in synthesizing bisbenzil isomers and derivatives [].
Q7: Have there been any computational studies on OPA or its derivatives?
A7: While the provided research papers do not delve into specific computational studies on OPA, computational chemistry methods like Density Functional Theory (DFT) could be employed to investigate the electronic structure, reactivity, and interactions of OPA and its derivatives. Molecular modeling techniques could be used to study the interaction of OPA with enzymes or other biological targets.
Q8: How does the structure of phthalaldehyde influence its reactivity?
A8: The position of the aldehyde groups on the benzene ring significantly affects reactivity. For instance, this compound successfully forms S-shaped dimers and tetramers with glycolurils, while other isomers do not readily participate in cucurbit[n]uril formation []. This difference arises from the unique conformational preferences of the benzo bicyclo[3.3.2]decane ring system formed in the reaction with this compound [].
Q9: Are there strategies to enhance the stability of OPA solutions?
A9: Yes, research indicates that adding cyclic acetals to OPA solutions can extend their shelf life. These acetals react with phthalic acid, a degradation product of OPA, converting it back to OPA and maintaining the solution's efficacy [].
Q10: What is the efficacy of OPA against different microorganisms?
A10: OPA displays potent germicidal activity against a broad spectrum of microorganisms. Studies highlight its efficacy against bacteria like Escherichia coli and Staphylococcus aureus, fungi like Candida albicans, and even bacterial spores, particularly those of Bacillus subtilis var. niger [, , , , ].
Q11: What factors influence the germicidal activity of OPA?
A11: Several factors impact OPA's effectiveness as a disinfectant. These include:
- Concentration: Higher OPA concentrations generally lead to greater germicidal activity [, ].
- pH: OPA exhibits greater bactericidal efficacy under alkaline conditions (pH 8.3) [].
- Surfactants: Adding surfactants to OPA solutions significantly enhances its sporicidal activity [].
- Temperature: Increasing temperature enhances the germicidal efficacy of OPA [].
- Organic Matter: The presence of organic substances can diminish the effectiveness of OPA [, ].
Q12: How does the cytotoxicity of OPA compare to glutaraldehyde?
A12: Studies indicate that OPA might be less cytotoxic than glutaraldehyde, a commonly used disinfectant, despite having comparable bactericidal effects []. This difference could be attributed to the lower concentration of the active ingredient in OPA products [].
Q13: What analytical methods are commonly used to quantify OPA?
A13: Various analytical methods are employed for the determination of OPA and its derivatives, including:
Q14: What are the key parameters considered in validating analytical methods for OPA determination?
A14: Method validation is crucial for ensuring the accuracy and reliability of analytical data. For OPA determination, key validation parameters include:
Q15: Is poly(phthalaldehyde) biodegradable?
A15: While poly(phthalaldehyde) (PPA) itself is not readily biodegradable, its ability to depolymerize rapidly under specific conditions makes it a promising material for transient applications, reducing its long-term environmental impact [, , ]. Designing end-capped PPA with controlled degradation profiles can further enhance its biodegradability [, ].
Q16: How does orththis compound compare to other high-level disinfectants like glutaraldehyde?
A16: OPA offers several advantages over glutaraldehyde, including:
- Faster acting: OPA demonstrates rapid disinfection capabilities, often requiring shorter exposure times than glutaraldehyde to achieve similar levels of disinfection [].
- Lower toxicity: Research suggests that OPA might be less cytotoxic and exhibit lower potential for residual toxicity compared to glutaraldehyde [].
Q17: What are some other alternatives to OPA for specific applications?
A17: Depending on the specific application, alternatives to OPA include:
- Potentiated glutaraldehyde: While generally effective, potentiated glutaraldehyde often requires longer exposure times than OPA [].
- Slightly acidic electrolyzed oxidizing water (SAEOW): SAEOW can be a cost-effective alternative but may have lower durability than OPA [].
- Other aromatic aldehydes: Research explores the nematicidal activity of aromatic aldehydes like salicylaldehyde and cinnamic aldehyde, highlighting their potential as alternatives for specific pest control applications [].
Q18: When was orththis compound first recognized as a potential disinfectant?
A18: While pinpointing the exact date of its initial recognition as a disinfectant is challenging, research on OPA's antimicrobial properties has been ongoing for several decades. A paper published in 1999 highlighted OPA as a new chemical sterilant and discussed its recent FDA clearance for use in healthcare settings [].
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